molecular formula C9H8N2O2S B13088976 5-(4-Methoxy-1H-pyrazol-1-yl)thiophene-2-carbaldehyde

5-(4-Methoxy-1H-pyrazol-1-yl)thiophene-2-carbaldehyde

Cat. No.: B13088976
M. Wt: 208.24 g/mol
InChI Key: DIXQVCVNRDRREP-UHFFFAOYSA-N
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Description

5-(4-Methoxy-1H-pyrazol-1-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features both pyrazole and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxy-1H-pyrazol-1-yl)thiophene-2-carbaldehyde typically involves the formation of the pyrazole ring followed by its attachment to the thiophene ring. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring . This is followed by a formylation reaction to introduce the aldehyde group on the thiophene ring .

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for scale, yield, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxy-1H-pyrazol-1-yl)thiophene-2-carbaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(4-Methoxy-1H-pyrazol-1-yl)thiophene-2-carbaldehyde largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways involved can vary but often include interactions with nucleophilic sites on proteins or DNA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The methoxy group can participate in various substitution reactions, while the aldehyde group can undergo oxidation and reduction reactions, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C9H8N2O2S

Molecular Weight

208.24 g/mol

IUPAC Name

5-(4-methoxypyrazol-1-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C9H8N2O2S/c1-13-7-4-10-11(5-7)9-3-2-8(6-12)14-9/h2-6H,1H3

InChI Key

DIXQVCVNRDRREP-UHFFFAOYSA-N

Canonical SMILES

COC1=CN(N=C1)C2=CC=C(S2)C=O

Origin of Product

United States

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